[1-(Cyclohex-1-en-1-yl)cyclopropyl](trimethyl)silane
Description
1-(Cyclohex-1-en-1-yl)cyclopropylsilane (C₉H₁₈Si) is a silicon-based organometallic compound featuring a cyclohexene ring fused to a cyclopropane moiety, with a trimethylsilyl group attached to the cyclopropane. Its molecular weight is 154.33 g/mol, and it is characterized by strained cyclopropane and conjugated cyclohexene systems, which influence its reactivity and applications in organic synthesis. The compound is typically a colorless oil, as inferred from analogous silylated cyclohexene derivatives .
Properties
CAS No. |
82084-04-6 |
|---|---|
Molecular Formula |
C12H22Si |
Molecular Weight |
194.39 g/mol |
IUPAC Name |
[1-(cyclohexen-1-yl)cyclopropyl]-trimethylsilane |
InChI |
InChI=1S/C12H22Si/c1-13(2,3)12(9-10-12)11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChI Key |
YCAWDHISWXKJIE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C2=CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane typically involves the reaction of cyclohexene with cyclopropylmagnesium bromide, followed by the addition of trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic compounds
Major Products:
Oxidation: Epoxides, hydroxylated products
Reduction: Cyclohexyl derivatives
Substitution: Various substituted cyclohexyl compounds
Scientific Research Applications
Chemistry: 1-(Cyclohex-1-en-1-yl)cyclopropylsilane is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of silane groups on biological systems. It can be used as a precursor for the synthesis of bioactive molecules .
Medicine: While not directly used as a drug, 1-(Cyclohex-1-en-1-yl)cyclopropylsilane is valuable in medicinal chemistry for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane involves its reactivity with various chemical reagents. The cyclopropyl group is known for its ring strain, making it highly reactive in chemical reactions. The trimethylsilyl group provides stability and can be easily replaced by other functional groups, facilitating the synthesis of diverse compounds .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related silane derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(Cyclohex-1-en-1-yl)cyclopropylsilane | C₉H₁₈Si | 154.33 | Cyclopropane fused to cyclohexene; trimethylsilyl group |
| [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane | C₁₁H₁₈Si | 178.35 | Ethynyl spacer between silyl group and cyclohexene |
| 1-(Trimethylsiloxy)cyclohexene | C₉H₁₈OSi | 170.32 | Siloxy (-OSiMe₃) group attached to cyclohexene |
| 1-Trimethylsilyloxy-1-cyclopropylethylene | C₈H₁₄OSi | 170.29 | Siloxy group on cyclopropylethylene system |
| (1-Ethoxycyclopropyl)oxy-trimethylsilane | C₈H₁₈O₂Si | 190.31 | Ethoxy and siloxy groups on cyclopropane |
Key Observations :
Reactivity and Stability
- Strained Systems: The cyclopropane ring in the target compound introduces ring strain, enhancing reactivity in ring-opening or cycloaddition reactions. In contrast, siloxy-substituted cyclopropanes (e.g., 1-Trimethylsilyloxy-1-cyclopropylethylene) participate in conjugate additions, as demonstrated in titanium-mediated reactions with cyclohexenone .
- Silane Stability : The trimethylsilyl group in the target compound is hydrolytically stable under neutral conditions but cleavable via acid/base treatment. Siloxy derivatives (e.g., 1-(Trimethylsiloxy)cyclohexene) are more prone to hydrolysis due to the polar Si-O bond .
Research Findings
- Titanium-Mediated Reactions: A study demonstrated that 1-Trimethylsilyloxy-1-cyclopropylethylene reacts with cyclohexenone under titanium catalysis to form bicyclic products, highlighting the role of siloxy groups in stabilizing reactive intermediates .
- Hydrolytic Sensitivity : Siloxy-substituted compounds (e.g., 1-(Trimethylsiloxy)cyclohexene) exhibit rapid degradation in aqueous acidic conditions, unlike the target compound, which remains intact .
Biological Activity
1-(Cyclohex-1-en-1-yl)cyclopropylsilane is a silane compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals, agriculture, and materials science. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies regarding this compound.
Chemical Structure and Properties
The chemical structure of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane can be represented as follows:
This compound features a cyclohexene ring and a cyclopropyl group, which may influence its reactivity and interaction with biological systems.
1. Genotoxicity Studies
Research indicates that 1-(Cyclohex-1-en-1-yl)cyclopropylsilane exhibits low genotoxic potential. In vitro studies using Ames tests with Salmonella typhimurium showed no mutagenic activity at various concentrations. However, some studies reported increased sister chromatid exchange (SCE) frequencies at high concentrations in the absence of metabolic activation, suggesting a concentration-dependent effect on cellular mechanisms .
2. Toxicological Assessments
A tier II human health assessment revealed that exposure to this compound resulted in decreased liver weights in male rats during inhalation toxicity studies. The average exposure was 208 mg/m³, with significant effects observed at higher concentrations (2873 mg/m³). Mortality was noted in some cases, indicating potential toxicity at elevated exposure levels .
The biological activity of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane may be attributed to its interaction with cellular pathways involved in stress responses and metabolic processes. The compound's silane group can facilitate interactions with nucleophiles in biological systems, potentially leading to altered enzyme activities or receptor binding.
Case Study 1: In Vivo Toxicity
In a repeated dose inhalation study involving Wistar rats, the compound was administered at 500 ppm for extended periods. Results indicated significant physiological changes, including reduced liver weight and increased mortality rates among exposed subjects compared to controls. These findings suggest that while the compound may have utility in certain applications, caution is warranted due to its toxicological profile .
Case Study 2: Environmental Impact
The environmental implications of 1-(Cyclohex-1-en-1-yl)cyclopropylsilane have been explored in agricultural contexts. Its potential as a pesticide or herbicide has been investigated due to its ability to interact with plant stress responses. However, further research is needed to fully understand its efficacy and safety in ecological systems .
Data Tables
| Study Type | Findings | Concentration |
|---|---|---|
| Ames Test | No mutagenic activity | Various (0.005 - 1000 mg/L) |
| Inhalation Toxicity | Decreased liver weight; mortality | 2873 mg/m³ |
| SCE Frequency | Increased at high concentrations | 500 - 1000 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
